

Selectivity Profile of SGC3027 Against Other Methyltransferases: An In-depth Technical Guide

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Compound of Interest

Compound Name: SGC3027

Cat. No.: B1193585

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Introduction

SGC3027 is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158. SGC8158 is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This technical guide provides a comprehensive overview of the selectivity profile of **SGC3027**'s active form, SGC8158, against a broad panel of methyltransferases. The document includes quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways to support researchers in the fields of epigenetics and drug discovery.

Data Presentation: Selectivity Profile of SGC8158

The selectivity of SGC8158 was assessed against a panel of 35 other methyltransferases, including various PRMTs, lysine methyltransferases (KMTs), and DNA methyltransferases (DNMTs). The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the high selectivity of SGC8158 for PRMT7.

Target Methyltransferase	IC50 (μM)
PRMT7	<0.0025
PRMT1	>100
PRMT3	>100
PRMT4 (CARM1)	>100
PRMT5	>100
PRMT6	>100
PRMT8	>100
PRMT9	>100
SETD1A	>100
SETD2	>100
SETD7	>100
SETD8	>100
SETMAR	>100
SUV39H1	>100
SUV39H2	>100
SUV420H1	>100
SUV420H2	>100
MLL1	>100
MLL2	>100
MLL3	>100
MLL4	>100
EZH1	>100
EZH2	>100

DOT1L	>100
G9a (EHMT2)	>100
GLP (EHMT1)	>100
SMYD2	>100
SMYD3	>100
DNMT1	>100
DNMT3A	>100
DNMT3B	>100
METTL3	>100
METTL16	>100
NSD1	>100
NSD2	>100
NSD3	>100

Data sourced from the supplementary materials of Szewczyk et al., Nature Communications, 2020.

Experimental Protocols

The determination of the IC₅₀ values for SGC8158 against the panel of methyltransferases was conducted using a radiometric-based Scintillation Proximity Assay (SPA).

Scintillation Proximity Assay (SPA) for Methyltransferase Activity

This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide or protein substrate.

Materials:

- Methyltransferase enzyme of interest
- Biotinylated substrate peptide (e.g., histone H2B peptide for PRMT7)
- [³H]-S-adenosyl-L-methionine ([³H]-SAM)
- SGC8158 (or other test compounds)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- Streptavidin-coated SPA beads
- 384-well microplates

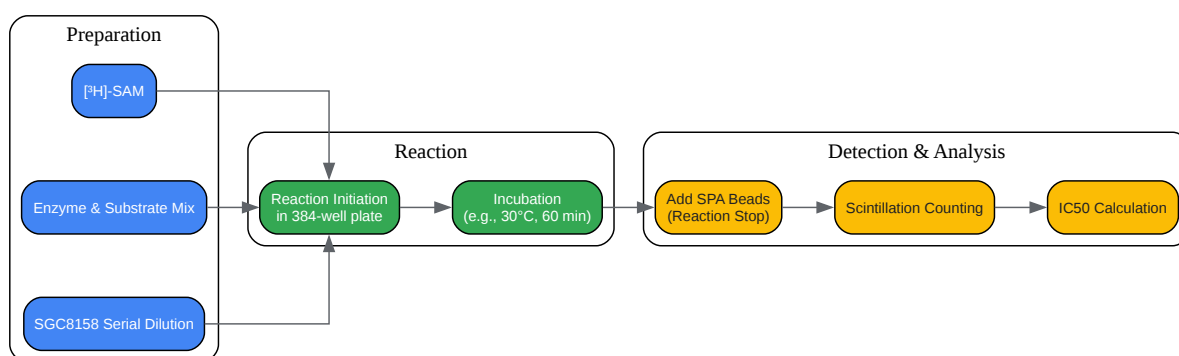
Procedure:

- **Compound Preparation:** A serial dilution of SGC8158 is prepared in DMSO and then diluted in the assay buffer.
- **Enzyme and Substrate Preparation:** The methyltransferase and its specific biotinylated substrate are diluted to the desired concentrations in the assay buffer.
- **Reaction Initiation:** The enzymatic reaction is initiated by adding a mixture of the enzyme, biotinylated substrate, and [³H]-SAM to the wells of the microplate containing the test compound.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic methylation of the substrate.
- **Reaction Termination and Signal Detection:** The reaction is stopped by the addition of a stop solution containing streptavidin-coated SPA beads. The biotinylated and [³H]-methylated substrate is captured by the SPA beads. When the radioactive tritium is in close proximity to the scintillant embedded in the beads, it excites the scintillant, leading to the emission of light.
- **Data Acquisition:** The light signal is measured using a microplate scintillation counter.

- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Visualizations

Experimental Workflow



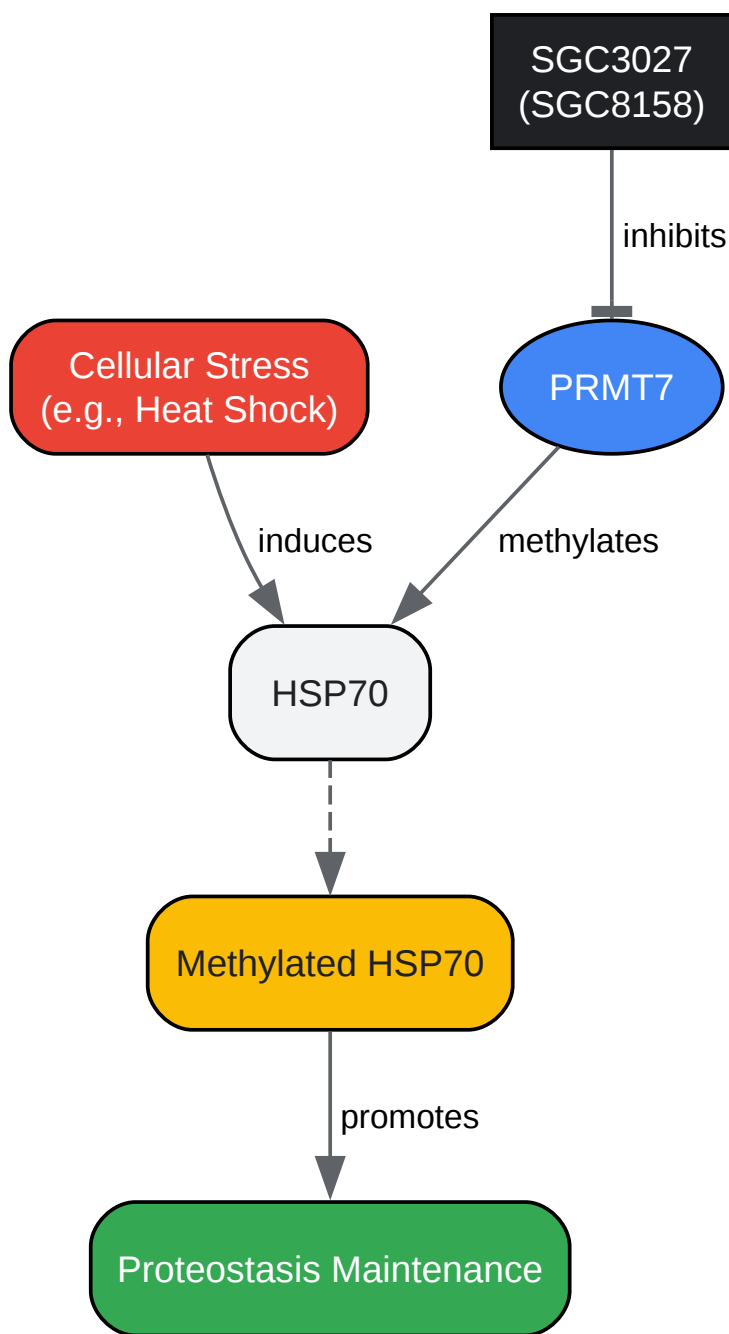
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Caption: Experimental workflow for determining methyltransferase IC₅₀ values using a Scintillation Proximity Assay.

PRMT7 Signaling Pathways

1. Cellular Stress Response Pathway

PRMT7 plays a crucial role in the cellular stress response by methylating Heat Shock Protein 70 (HSP70). This modification is important for maintaining protein homeostasis.

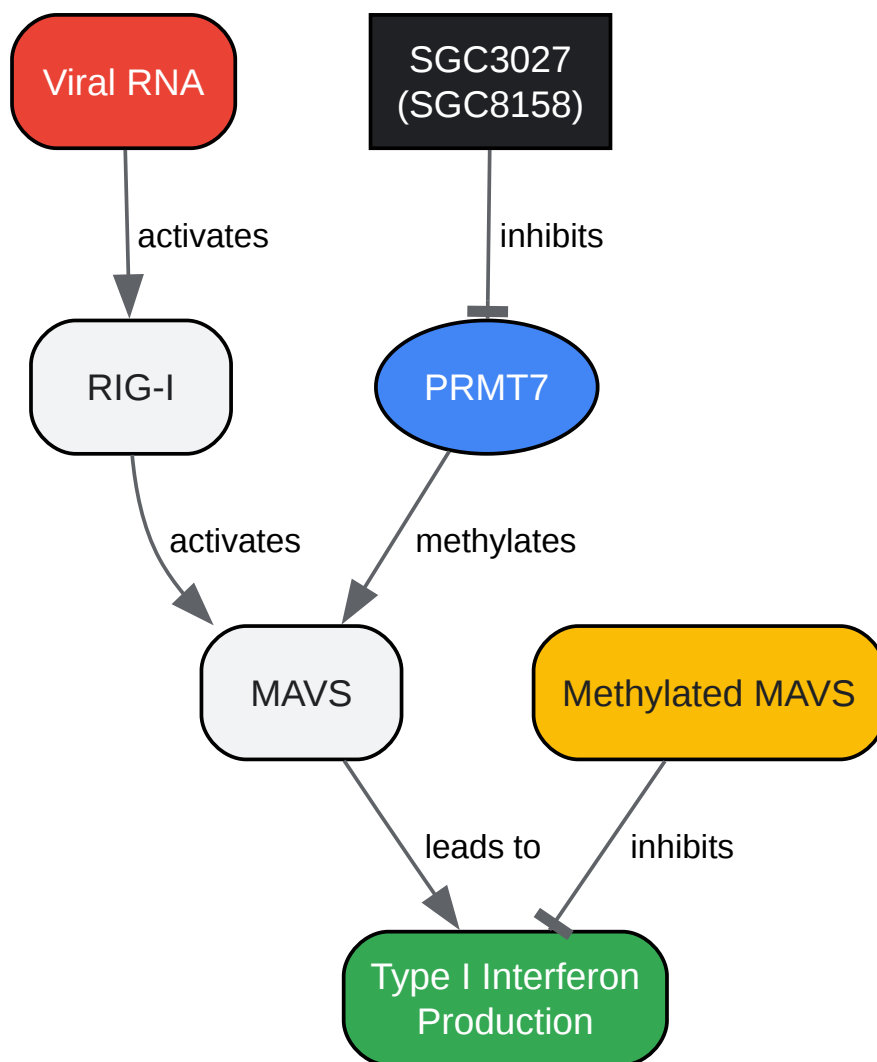


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Caption: PRMT7-mediated methylation of HSP70 in the cellular stress response.

2. Antiviral Innate Immune Response Pathway

PRMT7 negatively regulates the antiviral innate immune response by methylating the mitochondrial antiviral-signaling protein (MAVS).



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Caption: PRMT7-mediated regulation of the MAVS antiviral signaling pathway.

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